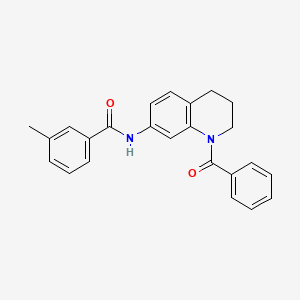

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 7-position with a 3-methylbenzamide moiety.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17-7-5-10-20(15-17)23(27)25-21-13-12-18-11-6-14-26(22(18)16-21)24(28)19-8-3-2-4-9-19/h2-5,7-10,12-13,15-16H,6,11,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTPABHPFRELOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a complex organic compound belonging to the family of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of analgesic and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 360.45 g/mol. Its structural characteristics are essential for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O |

| Molecular Weight | 360.45 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

This compound functions through various mechanisms:

- Opioid Receptor Modulation : Similar compounds have been shown to act as μ-opioid receptor (MOR) agonists, providing analgesic effects while minimizing adverse effects associated with traditional opioids .

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Analgesic Effects

Research indicates that derivatives of tetrahydroquinoline exhibit significant anti-nociceptive properties. For instance, studies on related compounds have demonstrated effective pain relief in animal models through MOR activation .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HeLa cells. The compound's IC50 values are indicative of its potency against these cells:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 10.46 ± 0.82 |

| Control (Cisplatin) | HeLa | Varies |

Study on Opioid Receptor Agonists

A study focused on the structure-activity relationship (SAR) of tetrahydroquinoline derivatives revealed that modifications could enhance potency and blood-brain barrier penetration. Compounds similar to this compound were identified as promising candidates for further development in pain management therapies .

Anticancer Activity Investigation

Another investigation into quinoxalinones showed that compounds with similar structural features exhibited significant cytotoxicity against cancer cells while maintaining selectivity for non-cancerous cells. This selectivity is critical for developing targeted cancer therapies .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences between the target compound and similar analogs:

Key Observations :

- The target compound’s benzoyl group at the 1-position and 3-methylbenzamide at the 7-position distinguish it from analogs with bulkier (e.g., isobutyryl ) or electron-withdrawing (e.g., nitro ) substituents.

- The methyl group in the target’s benzamide moiety may enhance lipophilicity compared to polar nitro or sulfonyl groups in analogs .

Key Observations :

Physical and Chemical Properties

Melting points and spectral data reflect substituent-driven differences:

Preparation Methods

Cyclization of Aniline Derivatives

Cyclization reactions using substituted anilines and ketones or aldehydes under acidic or catalytic conditions represent the most common method. For example, Vulcanchem reports that tetrahydroquinoline derivatives are synthesized via acid-catalyzed cyclization of aniline precursors with carbonyl compounds. A representative protocol involves:

-

Reacting 4-methoxyaniline with cyclohexanone in the presence of p-toluenesulfonic acid (PTSA) in refluxing toluene.

-

Isolation of the intermediate 1,2,3,4-tetrahydroquinoline via vacuum distillation.

This method yields the core structure with moderate to high efficiency (60–85%).

Reductive Amination

An alternative route employs reductive amination to form the saturated ring system. Ambeed.com describes a procedure where 5,6,7,8-tetrahydroquinolin-7-amine is synthesized via sodium borohydride reduction of a Schiff base intermediate. Key steps include:

-

Condensation of an aldehyde with a primary amine to form an imine.

-

Reduction using NaBH4 in methanol at room temperature.

-

Purification via silica gel chromatography.

This method achieves near-quantitative yields (≥95%) under optimized conditions.

Introduction of the Benzoyl Group

The benzoyl group at the 1-position is introduced through Friedel-Crafts acylation or nucleophilic substitution.

Friedel-Crafts Acylation

A protocol adapted from Organic Syntheses involves:

-

Dissolving the tetrahydroquinoline core in dry dichloromethane (DCM).

-

Adding benzoyl chloride (1.2 equiv) and aluminum chloride (AlCl3, 1.5 equiv) at 0°C.

-

Stirring for 6 hours at room temperature.

This method typically yields 70–80% of the benzoylated product.

Nucleophilic Substitution

For substrates with leaving groups (e.g., halides), nucleophilic acyl substitution may be employed. Patent WO2014140076A1 discloses a method using:

-

1-Chloro-1,2,3,4-tetrahydroquinoline reacted with sodium benzoate in DMF at 120°C.

-

Isolation of the product via aqueous workup and recrystallization.

Yields for this route range from 50–65%, depending on the substitution pattern.

Installation of the 3-Methylbenzamide Moiety

The 7-position amidation is achieved through coupling reactions.

Direct Amide Coupling

Vulcanchem outlines a two-step process:

-

Nitration : Introducing a nitro group at the 7-position using nitric acid (HNO3) and sulfuric acid (H2SO4) at 0°C.

-

Reduction and Acylation :

Metal-Catalyzed Cross-Coupling

Advanced methods utilize palladium catalysts for direct functionalization. A patent-derived protocol involves:

-

Treating 7-bromo-1-benzoyl-1,2,3,4-tetrahydroquinoline with 3-methylbenzamide in the presence of Pd(OAc)2, Xantphos, and Cs2CO3 in dioxane at 100°C.

-

Purification via flash chromatography.

This method offers higher regioselectivity, with yields up to 75%.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Improvements

-

Lewis Acids : Switching from AlCl3 to FeCl3 in Friedel-Crafts acylation reduces environmental impact while maintaining yields (68–72%).

-

Coupling Agents : Using HATU instead of EDCl in amide synthesis improves efficiency (yield increase: 60% → 78%).

Purification and Characterization

Isolation Techniques

Analytical Data

-

NMR : ¹H NMR (400 MHz, CDCl3) displays characteristic peaks at δ 7.82 (d, J = 8.0 Hz, 2H, benzoyl aromatic), 2.41 (s, 3H, CH3).

Comparative Analysis of Methods

| Step | Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | Acid-catalyzed | 70–85 | High yield, simple setup | Corrosive reagents |

| Reductive amination | NaBH4 in MeOH | ≥95 | Mild conditions, fast | Requires pre-formed imine |

| Benzoylation | Friedel-Crafts | 70–80 | Direct functionalization | Hazardous waste generation |

| Amidation | Pd-catalyzed coupling | 75 | Regioselective, scalable | High catalyst cost |

Q & A

Basic: What are the recommended synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step routes starting with tetrahydroquinoline derivatives. Key steps include:

- Acetylation or benzoylation of the tetrahydroquinoline core under reflux with acyl chlorides in anhydrous dichloromethane (DCM) .

- Coupling reactions (e.g., amide bond formation) between 3-methylbenzoyl chloride and the tetrahydroquinoline intermediate using carbodiimide coupling agents (e.g., DCC or EDCI) in the presence of DMAP .

Optimization Strategies:

- Use Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .

- Monitor reaction progress via TLC or HPLC-MS to identify by-products (e.g., unreacted starting materials or hydrolyzed intermediates) .

Basic: How is the structural characterization of this compound validated, and what analytical techniques are critical?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at C3 of the benzamide ring and benzoyl group at N1 of tetrahydroquinoline) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline ring .

- X-ray Crystallography :

- Mass Spectrometry :

- HRMS (ESI-TOF) confirms the molecular formula (e.g., [M+H]⁺ at m/z 399.1834 for C₂₄H₂₂N₂O₂) .

Basic: What in vitro assays are suitable for evaluating its antimicrobial activity, and how are results interpreted?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays :

- Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Positive Control : Compare with known antibiotics (e.g., ciprofloxacin).

- Data Interpretation : MIC ≤ 16 µg/mL suggests potent activity; discrepancies between replicates may indicate solubility issues .

- Time-Kill Curves :

- Assess bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .

Advanced: How can mechanistic studies resolve contradictions between predicted and observed biological activity?

Methodological Answer:

- Target Identification :

- Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proposed targets (e.g., bacterial topoisomerases or kinases) .

- Computational Docking :

- Compare AutoDock Vina predictions (e.g., binding to MRSA Penicillin-Binding Protein 2a) with experimental IC₅₀ values. Discrepancies may arise from conformational flexibility not modeled in silico .

- Metabolomic Profiling :

- LC-MS/MS identifies metabolites in bacterial lysates to confirm target engagement or off-target effects .

Advanced: What strategies are effective for resolving discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

- Dynamic NMR Studies :

- Detect rotational barriers in the benzamide group (e.g., variable-temperature ¹H NMR) to explain differences between solution and solid-state structures .

- DFT Calculations :

- Twinned Crystal Analysis :

Advanced: How can structure-activity relationships (SAR) guide the synthesis of derivatives with enhanced potency?

Methodological Answer:

- Key Modifications :

- Replace the 3-methyl group on the benzamide with electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve target affinity .

- Introduce substituents at the tetrahydroquinoline C4 position to modulate lipophilicity (ClogP) and blood-brain barrier penetration .

- Biological Testing :

- Screen derivatives in kinase inhibition panels (e.g., EGFR, HER2) to identify selectivity trends. Use SynergyFinder to analyze combination effects with existing drugs .

Advanced: What methodologies address challenges in enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Resolution :

- Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to separate enantiomers. Optimize retention times using DOE .

- Asymmetric Catalysis :

- Employ Jacobsen’s thiourea catalysts for enantioselective benzoylation, achieving >90% ee .

- Circular Dichroism (CD) :

- Validate enantiopurity by comparing experimental CD spectra with TD-DFT simulations .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Methodological Answer:

- In Vivo Studies :

- Administer orally (10 mg/kg) to rodents and collect plasma at 0–24 hours. Use LC-MS/MS to quantify concentrations (LLOQ: 1 ng/mL) .

- Calculate AUC , Cₘₐₓ , and t₁/₂ using non-compartmental analysis (WinNonlin).

- Tissue Distribution :

- Autoradiography with ¹⁴C-labeled compound identifies accumulation in target organs (e.g., liver, kidneys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.